2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4/c1-12-11-13(2)19-16(18-12)21-9-7-20(8-10-21)15-5-3-14(17)4-6-15/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNFUQKIPNJFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine typically involves the reaction of 4-(4-chlorophenyl)piperazine with 4,6-dimethylpyrimidine under specific conditions. One common method involves the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like cesium carbonate. The reaction is carried out at a temperature of 25-30°C for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent targeting various neurological and psychiatric disorders. Its structural similarity to known antipsychotics suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Antidepressant Activity
Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. Studies have shown that these compounds can enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in the treatment of depression.
Antitumor Activity
Preliminary studies suggest that 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their ability to alleviate symptoms of depression in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-lifting properties compared to control groups .
Case Study 2: Antitumor Activity
In another study published in Cancer Research, researchers investigated the cytotoxic effects of this compound on human breast cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets in the body. It is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and providing antihistamine effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Receptor Affinity and Selectivity
- Piperazine-Containing Analogues : The piperazine moiety in this compound is critical for interactions with serotonin (5-HT) or dopamine receptors, as seen in structurally related antihistamines like cetirizine . However, the absence of a carboxylic acid group (unlike cetirizine) may reduce polar interactions, altering receptor specificity .
- Chlorophenyl Substitution : The 4-chlorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites. Comparatively, pyrimethamine’s 4-chlorophenyl group contributes to its antimalarial efficacy by targeting parasitic dihydrofolate reductase .
Physicochemical Properties
- Solubility : Methoxy-substituted analogs (e.g., 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine) exhibit higher aqueous solubility than methyl-substituted derivatives due to reduced hydrophobicity .
- Metabolic Stability : The pyrazolo-pyrimidine core in ’s compound may confer resistance to oxidative metabolism compared to simpler pyrimidines, extending half-life in biological systems .
Biological Activity
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant studies and data.
Synthesis
The synthesis of this compound typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with various alkylating agents. The compound can be characterized using techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry, confirming its structural integrity and purity .
Dopamine Receptor Affinity
Research indicates that derivatives of this compound exhibit high affinity for dopamine receptors, particularly the D4 subtype. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, showcasing significant selectivity over other receptor types such as D2 and serotonin receptors .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacteria and fungi. In vitro studies have shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans using methods like paper disc diffusion .
Enzyme Inhibition
Enzyme inhibition studies reveal that piperazine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Virtual screening has demonstrated that these compounds bind effectively to both the peripheral anionic site and the catalytic site of AChE .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Antibacterial Activity : A study assessed various synthesized piperazine derivatives for their antibacterial properties. The results indicated significant activity against multiple bacterial strains, suggesting potential for therapeutic use in treating infections .
- Anticancer Potential : Another investigation focused on the anticancer effects of similar compounds, demonstrating their ability to inhibit tumor growth in vitro. The mechanisms involved may include apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : The role of this compound in modulating neurotransmitter systems has been studied extensively. It shows promise in treating neuropsychiatric disorders due to its action on dopamine receptors .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-chloro-4,6-dimethylpyrimidine and 4-(4-chlorophenyl)piperazine. Key parameters include using a 1:4 THF/water solvent mixture, five equivalents of piperazine to suppress dimerization (e.g., formation of 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyrimidine), and room-temperature reactions over 24 hours to achieve >95% yield . Characterization via NMR and LC-MS is critical to confirm purity and structural integrity.
Q. How can researchers validate the purity and structural identity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions. Chromatographic methods (HPLC/GC) with UV detection at 254 nm are recommended for purity assessment (>99%). Cross-reference spectral data with PubChem entries (e.g., InChI Key: FKSBOPHQYYZQCN-UHFFFAOYSA-N) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound during synthesis?
- Methodology : Follow OSHA/GHS guidelines for chlorinated aromatic amines. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Implement H300/H313 hazard controls (toxic if swallowed or inhaled) and P301/P310 emergency response measures (e.g., immediate medical attention for ingestion) .
Advanced Research Questions
Q. How does the 4-chlorophenylpiperazine moiety influence the compound’s pharmacological activity, and what structural analogs could enhance selectivity?
- Methodology : Conduct SAR studies by synthesizing analogs with substituent variations (e.g., fluoro, methoxy) on the phenyl ring. Evaluate binding affinity via radioligand assays (e.g., dopamine/serotonin receptor panels) and computational docking (e.g., AutoDock Vina). Compare with pyrimidine derivatives lacking the piperazine group to isolate pharmacophore contributions .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?
- Methodology : Perform orthogonal assays:
- Binding assays : Radiolabeled ligands (e.g., ³H-spiperone for D2 receptors).
- Functional assays : cAMP accumulation or β-arrestin recruitment.
- Validate results using knockout cell lines or competitive antagonists to confirm target specificity .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays. Modify lipophilicity via logP adjustments (e.g., introducing polar groups on the pyrimidine ring). For CNS penetration, evaluate blood-brain barrier permeability via PAMPA-BBB or in situ perfusion models .
Q. What analytical techniques are suitable for detecting trace impurities in bulk synthesized material?
- Methodology : Employ LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Monitor for common byproducts like 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine (retention time: 6.2 min) and chlorinated dimers. Validate methods per ICH Q2(R1) guidelines .
Q. How can computational modeling predict off-target interactions of this compound?
- Methodology : Use Schrödinger’s Prime MM-GBSA for binding free energy calculations and SwissADME for ADMET profiling. Cross-validate predictions with experimental data from kinase profiling panels (e.g., Eurofins Cerep) to identify high-risk off-targets (e.g., hERG inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
